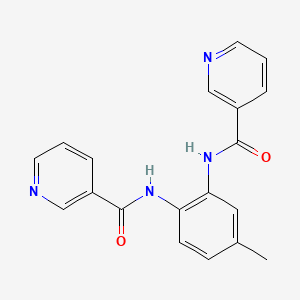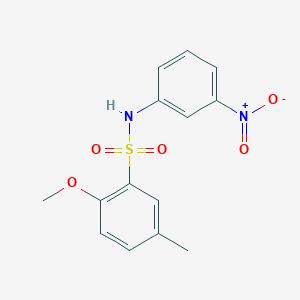
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone is a chemical compound that is widely used in scientific research. It is a thiosemicarbazone derivative with a cyclopentanone ring structure. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthetic and Spectroscopic Studies
- Cyclopentanone thiosemicarbazone derivatives have been synthesized and studied for their chemical structures and spectroscopic properties. For example, a study on methylmercury(II) and dimethylthallium(III) complexes with cyclopentanone thiosemicarbazone revealed details about their crystal structure and spectroscopic characteristics (Macías et al., 1989).
Antitumor Activities
- Thiosemicarbazone derivatives, including those similar to 2-(2-butoxyethyl)-1-cyclopentanone thiosemicarbazone, have shown potential as antitumor agents. For instance, novel thiosemicarbazones and their copper complexes have been identified for their pronounced antitumor activity (Jansson et al., 2010).
Metal Complexation and Biological Effects
- Studies on cyclopentanone thiosemicarbazone have shown new bonding patterns in metal complexes, which can have implications in various biological and chemical processes (Lobana et al., 2008).
- The interaction of thiosemicarbazones with divalent metal ions has been a subject of study, revealing insights into their stability constants and thermodynamic parameters, which are essential for understanding their potential biological activities (Mahajan et al., 2010).
Diagnostic and Analytical Applications
- Certain thiosemicarbazones have been proposed as acid-base indicators in specific analytical media, demonstrating their versatility in chemical analysis (Bosch & Rosés, 1988).
- Cyclopentanone thiosemicarbazone has been used as a complexing agent for copper determination in biological samples, highlighting its application in sensitive and selective analytical methods (Mahajan et al., 2006).
Propriétés
| 413609-62-8 | |
Formule moléculaire |
C12H23N3OS |
Poids moléculaire |
257.40 g/mol |
Nom IUPAC |
[[2-(2-butoxyethyl)cyclopentylidene]amino]thiourea |
InChI |
InChI=1S/C12H23N3OS/c1-2-3-8-16-9-7-10-5-4-6-11(10)14-15-12(13)17/h10H,2-9H2,1H3,(H3,13,15,17) |
Clé InChI |
MTVXECRUDAFXTP-UHFFFAOYSA-N |
SMILES isomérique |
CCCCOCCC\1CCC/C1=N\NC(=S)N |
SMILES |
CCCCOCCC1CCCC1=NNC(=S)N |
SMILES canonique |
CCCCOCCC1CCCC1=NNC(=S)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)


![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)



![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)

![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
